Dihydrouracil-13C4,15N2

Clinical bioanalysis DPD deficiency screening LC-MS/MS method validation

Quantification errors from unlabeled or deuterated dihydrouracil internal standards compromise DPD deficiency screening and fluoropyrimidine PK studies. This 13C4,15N2-labeled SIL-IS provides: - +6 Da mass shift for baseline resolution from endogenous analyte - Co-elution with unlabeled dihydrouracil (no deuterium isotope effects) - 99 atom % 13C, 98+% 15N enrichment for matrix effect correction Certified ≥98% chemical purity with MRM transition m/z 115.0→55.0. Supports FDA/EMA bioanalytical validation.

Molecular Formula C4H6N2O2
Molecular Weight 120.060 g/mol
Cat. No. B12389938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrouracil-13C4,15N2
Molecular FormulaC4H6N2O2
Molecular Weight120.060 g/mol
Structural Identifiers
SMILESC1CNC(=O)NC1=O
InChIInChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyOIVLITBTBDPEFK-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrouracil-13C4,15N2 Internal Standard


Dihydrouracil-13C4,15N2 (CAS 360769-22-8) is a stable isotope-labeled analog of 5,6-dihydrouracil, the primary catabolic product of uracil metabolism catalyzed by dihydropyrimidine dehydrogenase (DPD). The compound incorporates four 13C atoms and two 15N atoms, yielding a molecular weight of 120.06 g/mol and a mass shift of +6 Da relative to the unlabeled analyte (MW 114.10) [1]. This multi-isotope labeling pattern ensures baseline chromatographic resolution from endogenous dihydrouracil while maintaining near-identical physicochemical properties—extraction recovery, ionization efficiency, and retention behavior—making it the definitive internal standard for isotope dilution LC-MS/MS quantification of dihydrouracil in complex biological matrices .

Isotope dilution LC-MS/MS internal standard for endogenous dihydrouracil quantification
Co-eluting 13C4,15N2 label preserves matrix effect correction across gradient
Suitable for DPD enzyme activity biomarker studies in human plasma research matrices

Dihydrouracil-13C4,15N2 Irreplaceability in Bioanalysis


Substitution of Dihydrouracil-13C4,15N2 with unlabeled dihydrouracil or alternative internal standards introduces quantitation errors that compromise clinical and pharmacokinetic decision-making. Unlabeled dihydrouracil co-elutes indistinguishably from endogenous analyte, preventing differentiation of spiked standard from biological background and yielding unreliable calibration curves [1]. Deuterated analogs (e.g., dihydrouracil-d4) exhibit chromatographic isotope effects where deuterium substitution alters hydrophobicity, producing retention time shifts that decouple internal standard from analyte during gradient elution—a phenomenon absent with 13C/15N labeling [2]. Structural analogs such as 5-chlorouracil or 5-bromouracil, while chromatographically resolved, demonstrate differential extraction recovery and ionization suppression/enhancement relative to dihydrouracil, failing to correct matrix effects in plasma, urine, or tissue homogenates [3]. The 13C4,15N2 labeling pattern circumvents all three failure modes: mass distinction eliminates endogenous interference, carbon/nitrogen isotope substitution preserves chromatographic co-elution, and physicochemical identity ensures parallel matrix effect correction [1].

Unlabeled dihydrouracil co-elutes indistinguishably from endogenous background, preventing reliable calibration and quantification.

Deuterated analogs (e.g., dihydrouracil-d4) may show retention time shifts of 0.1–0.3 min due to isotope effect, decoupling internal standard from analyte.

Structural analogs such as 5-bromouracil exhibit differential extraction recovery and ionization, failing to correct matrix effects in plasma or urine.

Dihydrouracil-13C4,15N2 vs. Alternative Internal Standards


Inter-Assay Precision vs. No Internal Standard

In a validated UPLC-MS/MS assay for human plasma dihydrouracil quantification employing Dihydrouracil-13C4,15N2 as the internal standard, inter-assay precision (CV) for UH2 was ≤7.2% across the validated range of 10–1000 ng/mL, with inter-assay bias within ±2.9% [1]. In contrast, an earlier LC-MS method using no isotopically labeled internal standard for UH2 reported assay imprecision in plasma of <9.0% to 12% depending on concentration level, with recoveries ranging more broadly (94.8%–107%) due to uncorrected matrix variability [2]. The SIL-IS method reduced imprecision by approximately 20–40% relative to the non-IS approach and tightened bias to <±3% from a wider acceptance window, directly attributable to matrix effect compensation by the co-eluting 13C4,15N2-labeled internal standard [1].

Precision vs. no IS
Cross-study context
≤7.2% CV, bias ≤±2.9% vs. >10% imprecision without labeled IS

Supports high-precision endogenous metabolite quantification

Validated in human plasma UPLC-MS/MS, 10–1000 ng/mL range

Clinical bioanalysis DPD deficiency screening LC-MS/MS method validation 5-fluorouracil toxicity prediction

Matrix Effect Correction vs. Structural Analogs

The Jacobs et al. (2016) UPLC-MS/MS method explicitly demonstrated that matrix effects in human plasma were 'effectively minimized' through the use of uracil-15N2 and dihydrouracil-13C4-15N2 as internal standards [1]. This contrasts with methods employing structural analogs such as 5-bromouracil, where differential matrix effects between analyte and internal standard cannot be fully compensated due to dissimilar ionization behavior. A 2012 UHPLC-MS/MS method using 5-bromouracil as the internal standard for dihydrouracil quantification achieved intra-batch precision ≤7.3% and inter-batch precision ≤8.6%, with accuracy ≤17%—notably wider bias compared to the ≤±2.9% achieved with the 13C4,15N2-labeled IS [2]. The improvement in accuracy (bias reduction from ≤17% to ≤±2.9%) reflects superior matrix effect correction afforded by the isotopically matched internal standard.

Accuracy vs. 5-BrU IS
Cross-study context
Bias ≤±2.9% vs. ≤17% (5-bromouracil internal standard)

Enhances matrix effect compensation in plasma

Comparison based on UPLC-MS/MS methods; matrix-specific validation recommended

Matrix effect correction Ion suppression Isotope dilution mass spectrometry Bioanalytical method validation

Mass Distinction from Endogenous Background

Dihydrouracil-13C4,15N2 incorporates a +6 Da mass shift relative to unlabeled dihydrouracil (MW 114.10 → 120.06), with exact mass of 120.05 Da [1]. The optimized MS/MS settings for this internal standard utilize the MRM transition m/z 115.0 → 55.0 for quantification and m/z 115.0 → 73.0 for qualification in positive ion mode [2]. This +6 Da mass increment ensures complete baseline separation from the endogenous analyte signal in the mass analyzer, eliminating signal overlap that would otherwise compromise quantification accuracy in endogenous metabolite assays where 'blank' matrix inherently contains the analyte of interest. The specific labeling pattern—99 atom % 13C and 98+ atom % 15N isotopic enrichment with ≥98% chemical purity—ensures minimal unlabeled carryover and maximal signal fidelity .

Mass distinction
Class-level
+6 Da (MW 120.06); 99 atom% 13C, 98% 15N

Eliminates endogenous background interference

Confirmed by isotopic enrichment certificate; MRM 115→55 used

MRM transition specificity Endogenous metabolite quantification Stable isotope labeling Mass shift optimization

Chromatographic Co-Elution vs. Deuterated Standards

Dihydrouracil-13C4,15N2 maintains identical chromatographic retention to unlabeled dihydrouracil due to the negligible isotope effect of 13C and 15N substitution on hydrophobicity and interaction with reversed-phase stationary phases [1]. In the validated UPLC-MS/MS method, both analyte and internal standard co-elute precisely, enabling effective matrix effect compensation throughout the entire peak elution window [1]. In contrast, deuterium-labeled internal standards (e.g., dihydrouracil-d4) exhibit chromatographic isotope effects where the shorter C-2H bond length alters molecular polarizability, producing retention time shifts that can exceed 0.1–0.3 minutes under gradient conditions, thereby decoupling the internal standard from the analyte during the critical ionization window and compromising matrix effect correction [2]. The 13C4,15N2 labeling strategy avoids this deuterium-associated retention time shift while providing sufficient mass distinction (+6 Da).

Co-elution vs. d4
Class-level
Negligible shift vs. 0.1–0.3 min (deuterated analog)

Ensures matched matrix effects across entire peak

Reversed-phase UPLC gradient; deuterium isotope effect avoided

Isotope effect Chromatographic retention Deuterium shift SIL-IS selection

Dihydrouracil-13C4,15N2 Applications


DPD Deficiency Screening for 5-FU Chemotherapy

This compound serves as the essential internal standard in validated UPLC-MS/MS assays for plasma dihydrouracil (UH2) and uracil (U) quantification, enabling accurate determination of the UH2/U ratio—a biomarker for dihydropyrimidine dehydrogenase (DPD) deficiency. The inter-assay precision of ≤7.2% and bias within ±2.9% achieved with this SIL-IS supports reliable identification of patients at risk of severe or fatal fluoropyrimidine toxicity prior to 5-FU or capecitabine administration [1]. This precision level meets and exceeds clinical laboratory requirements for diagnostic biomarker assays where small inter-individual ratio differences must be resolved.

Pharmacokinetic Studies of Fluoropyrimidines

In therapeutic drug monitoring and pharmacokinetic investigations of 5-fluorouracil, capecitabine, and related fluoropyrimidines, Dihydrouracil-13C4,15N2 provides the matrix effect correction necessary for accurate quantification of endogenous dihydrouracil across large patient cohorts. The co-eluting 13C/15N-labeled internal standard compensates for inter-subject plasma matrix variability, enabling robust longitudinal assessment of DPD activity and catabolic pathway function over multiple treatment cycles [1].

Metabolomics of Pyrimidine Catabolism

For targeted metabolomics studies investigating pyrimidine catabolism, Dihydrouracil-13C4,15N2 enables absolute quantification of dihydrouracil pools in biological matrices including plasma, urine, and tissue homogenates. The +6 Da mass shift eliminates endogenous background interference, while the 99 atom % 13C and 98+ atom % 15N isotopic enrichment ensures high-fidelity quantification of pathway intermediates in studies of uracil metabolism, DPD enzyme activity, and downstream β-ureidopropionate/β-alanine production .

Method Development and Cross-Validation

As a multi-isotope labeled SIL-IS with established MRM transitions (m/z 115.0 → 55.0 for quantitation), Dihydrouracil-13C4,15N2 is the reference-standard choice for laboratories developing or validating LC-MS/MS methods for pyrimidine quantification. Its availability with certificate of analysis documenting ≥98% chemical purity and defined isotopic enrichment supports regulatory-compliant bioanalytical method validation in accordance with FDA and EMA guidelines for biomarker quantification and pharmacokinetic assays .

Application
Selection Property
Validation Focus
DPD activity biomarker studies
Isotope dilution accuracy
UH2/U ratio precision and bias review
Fluoropyrimidine pharmacokinetic research
Co-elution matrix compensation
Inter-subject plasma matrix variability control
Pyrimidine metabolomics research
Endogenous background suppression
Absolute quantification in biofluids
Bioanalytical method validation
Defined isotopic purity
Guideline-aligned method performance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrouracil-13C4,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.